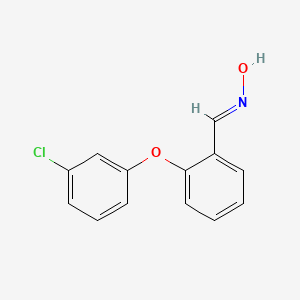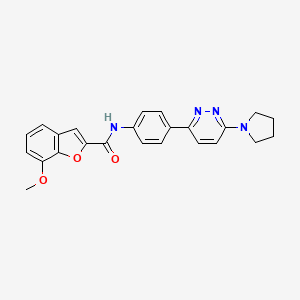![molecular formula C15H11F3N4O3 B2732804 4-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}morpholine-3-carbonitrile CAS No. 1788591-56-9](/img/structure/B2732804.png)
4-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}morpholine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}morpholine-3-carbonitrile is a sophisticated organic compound characterized by its intricate molecular structure, notable for the presence of a trifluoromethyl group attached to an oxadiazole ring. This compound exhibits a range of unique chemical properties that make it a subject of interest in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of the Oxadiazole Ring: : The synthesis typically begins with the preparation of the 1,2,4-oxadiazole ring. This is often achieved through cyclization reactions involving nitriles and amidoximes under acidic or basic conditions.
Benzoylation: : Next, the oxadiazole derivative undergoes benzoylation, typically with 4-bromobenzoyl chloride in the presence of a base like triethylamine, forming the 4-benzoyl oxadiazole intermediate.
Attachment of the Morpholine Ring:
Industrial Production Methods
Industrial synthesis of 4-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}morpholine-3-carbonitrile is scaled up through optimized routes, often involving continuous flow reactors to enhance reaction efficiency and safety. Advanced purification techniques such as chromatography and recrystallization are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: : Reduction can occur at the oxadiazole ring, converting it into amine or hydrazine derivatives under appropriate conditions.
Substitution: : The benzoyl group is susceptible to various substitution reactions, including nucleophilic and electrophilic substitutions, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or peracids in the presence of suitable catalysts.
Reduction: : Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Various nucleophiles or electrophiles depending on the desired substitution, often under acidic or basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine or hydrazine derivatives, and functionalized benzoyl compounds, each with potential unique applications in different fields.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, given its versatility in undergoing various reactions.
Biology
Its structural components suggest potential biological activity, prompting research into its use as a pharmacophore in drug design and discovery.
Medicine
Preliminary studies indicate possible applications in the development of novel therapeutics, particularly as inhibitors or modulators of specific biological pathways.
Industry
In industrial settings, it is explored for its use in the development of advanced materials, including polymers and coatings, owing to its unique structural attributes.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action in biological systems is not fully elucidated. its potential interaction with enzymes and receptors, particularly those involved in oxidative stress and inflammatory pathways, is a subject of ongoing research. The trifluoromethyl group and oxadiazole ring are thought to play significant roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
4-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}piperidine-3-carbonitrile: : Similar in structure but differs in the ring system, possibly affecting its reactivity and applications.
4-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}morpholine:
4-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}morpholine-3-methanol: : Includes a methanol group, impacting its solubility and reactivity.
Uniqueness
This in-depth exploration covers the various facets of the compound and showcases its significance across different fields. Quite the molecular marvel!
Properties
IUPAC Name |
4-[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl]morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O3/c16-15(17,18)14-20-12(21-25-14)9-1-3-10(4-2-9)13(23)22-5-6-24-8-11(22)7-19/h1-4,11H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKFYFZSUHNEAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=CC=C(C=C2)C3=NOC(=N3)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2732724.png)

![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2732727.png)

![1-[7-CHLORO-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE](/img/structure/B2732729.png)

![N-[(3-ethoxyphenyl)methyl]-3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2732734.png)
![ethyl 2-[9-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2732737.png)
![3-methyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2732738.png)

![2-Benzyl-5-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2732742.png)
![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2732743.png)
